Nigericin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La nigéricine est un antibiotique dérivé de la bactérie Streptomyces hygroscopicus. Elle a été isolée pour la première fois à partir d'échantillons de sol au Nigéria dans les années 1950. La nigéricine est connue pour sa capacité à agir comme un ionophore, facilitant le transport des ions à travers les membranes cellulaires. Elle a été utilisée comme un antibiotique contre les bactéries Gram-positives et a montré un potentiel dans diverses applications de recherche scientifique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La nigéricine est généralement produite par des procédés de fermentation impliquant des souches de Streptomyces. Les conditions de fermentation, y compris le choix des sources de carbone, les niveaux de pH et la présence d'ions spécifiques, peuvent influencer considérablement le rendement de la nigéricine. Par exemple, l'utilisation de méthanol et d'hexane comme solvants pendant la cristallisation peut entraîner différentes structures cristallines de la nigéricine .

Méthodes de Production Industrielle : La production industrielle de la nigéricine implique l'optimisation des stratégies de fermentation pour maximiser le rendement. Cela comprend l'utilisation de souches spécifiques de Streptomyces, telles que Streptomyces youssoufiensis, et le contrôle de l'environnement de fermentation pour améliorer la production de nigéricine. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour la détection et la purification quantitatives de la nigéricine .

Analyse Des Réactions Chimiques

Types de Réactions : La nigéricine subit diverses réactions chimiques, y compris la fluoration, qui a été démontrée pour améliorer son activité antibactérienne. Les analogues fluorés de la nigéricine ont démontré une activité puissante contre les bactéries Gram-positives et Gram-négatives .

Réactifs et Conditions Communs : La fluoration de la nigéricine implique l'utilisation d'agents fluorants dans des conditions contrôlées pour obtenir les modifications chimiques souhaitées. Les conditions de réaction, telles que la température et le choix du solvant, jouent un rôle crucial dans l'efficacité du processus de fluoration .

Produits Principaux : Les principaux produits formés à partir de la fluoration de la nigéricine sont ses analogues fluorés, qui ont montré des propriétés antibactériennes améliorées et une cytotoxicité réduite par rapport au composé parent .

4. Applications de Recherche Scientifique

La nigéricine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme outil pour étudier les mécanismes de transport des ions et la perméabilité membranaire.

Biologie : Employée dans la recherche sur l'homéostasie ionique cellulaire et l'activation des inflammasomes.

Médecine : Investigée pour son potentiel en tant qu'agent antibactérien et sa capacité à moduler les réponses immunitaires.

Industrie : Utilisée dans la production d'ionophores et d'autres composés bioactifs

5. Mécanisme d'Action

La nigéricine agit comme un ionophore du potassium, facilitant l'efflux des ions potassium hors des cellules. Cette activité de transport des ions peut conduire à l'activation de l'inflammasome NLRP3, un complexe multi-protéique impliqué dans la réponse immunitaire innée. L'activation de l'inflammasome NLRP3 entraîne la production et la libération de cytokines pro-inflammatoires, telles que l'interleukine-1β et l'interleukine-18 .

Applications De Recherche Scientifique

Nigericin has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study ion transport mechanisms and membrane permeability.

Biology: Employed in research on cellular ion homeostasis and the activation of inflammasomes.

Medicine: Investigated for its potential as an antibacterial agent and its ability to modulate immune responses.

Industry: Utilized in the production of ionophores and other bioactive compounds

Mécanisme D'action

Nigericin acts as a potassium ionophore, facilitating the efflux of potassium ions from cells. This ion transport activity can lead to the activation of the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response. The activation of the NLRP3 inflammasome results in the production and release of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18 .

Comparaison Avec Des Composés Similaires

La nigéricine est structurellement et fonctionnellement similaire à d'autres antibiotiques ionophores, tels que la monensine et la salinomycine. La nigéricine est unique dans sa capacité à agir comme un antiporteur des ions hydrogène et potassium. Ce mécanisme distinct de transport des ions la distingue des autres composés similaires .

Composés Similaires :

- Monensine

- Salinomycine

- Lasalocide

- Grisorixine

Les propriétés uniques de la nigéricine et ses applications diverses en font un composé précieux dans divers domaines de la recherche scientifique et de l'industrie.

Propriétés

Numéro CAS |

28380-24-7 |

|---|---|

Formule moléculaire |

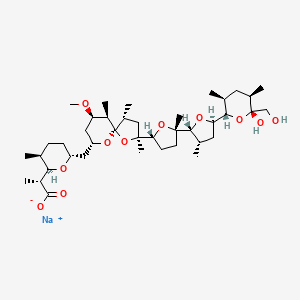

C40H68O11 |

Poids moléculaire |

725.0 g/mol |

Nom IUPAC |

(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid |

InChI |

InChI=1S/C40H68O11/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34/h21-35,41,44H,11-20H2,1-10H3,(H,42,43)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35?,37-,38-,39-,40+/m0/s1 |

Clé InChI |

DANUORFCFTYTSZ-FBMOGUJMSA-N |

SMILES |

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC |

SMILES isomérique |

C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)C5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC |

SMILES canonique |

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC |

Apparence |

Solid powder |

Key on ui other cas no. |

28380-24-7 |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Antibiotic K178, Antibiotic X464, Azalomycin M, Helexin C, Polyetherin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.